Morantel tartrate is a tetrahydropyrimidine anthelmintic, structurally similar to pyrantel, but distinguished by a methyl group on its thiophene ring []. It is primarily employed in veterinary medicine to control nematode infestations in livestock, including cattle, sheep, and pigs []. Morantel tartrate is typically administered orally, either as a single therapeutic dose or through a sustained-release mechanism like an intraruminal bolus [, ].
Morantel tartrate is synthesized from morantel, which is the active ingredient, combined with tartaric acid to form the tartrate salt. This compound is classified under the broader category of anthelmintics and is specifically noted for its selective action against gastrointestinal nematodes. Its introduction into veterinary medicine occurred in the 1970s, with a formal classification established in 1991 .
The synthesis of morantel tartrate involves several chemical reactions, typically starting from readily available precursors. The general method can be summarized as follows:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
Morantel tartrate has a complex molecular structure characterized by its tetrahydropyrimidine core. The molecular formula for morantel tartrate is , and its structure can be described as follows:
Crystallographic studies may provide additional insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
Morantel tartrate participates in various chemical reactions that are important for its function as an anthelmintic agent:
The mechanism of action of morantel tartrate primarily involves neuromuscular blockade of nematodes:
This mechanism allows morantel tartrate to effectively eliminate parasitic infections while minimizing adverse effects on the host .
Morantel tartrate has significant applications in veterinary medicine:
The ongoing research into morantel tartrate's efficacy and safety continues to expand its applications within veterinary pharmacology .
Morantel tartrate belongs to the tetrahydropyrimidine class of anthelmintics, which function as potent agonists at nematode nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels predominantly located on the body wall muscle of parasitic nematodes. Upon binding, morantel triggers a conformational change in the nAChR structure, leading to channel opening and an influx of cations (primarily Na⁺ and Ca²⁺). This depolarizes the muscle membrane, resulting in rapid and sustained contraction (spastic paralysis) [2] [4]. Electrophysiological studies using Ascaris suum muscle vesicles demonstrate that morantel is a more potent agonist than acetylcholine itself, with reversal potentials around +10 mV, confirming its action on cation-selective nicotinic channels [2]. Unlike vertebrate nAChRs, the nematode receptors exhibit higher sensitivity to tetrahydropyrimidines, enabling selective targeting.
Table 1: Electrophysiological Properties of Morantel-Activated nAChRs
Model System | Ion Permeability | Reversal Potential | Potency Relative to ACh |
---|---|---|---|
Ascaris suum muscle | Na⁺ > Ca²⁺ | +10 mV | 10-fold higher |
Xenopus oocytes (Hco-ACR-26/27) | Na⁺ > Ca²⁺ | +5 to +15 mV | 100-fold higher |
Not all nematode nAChRs respond uniformly to morantel. Recent research identifies ACR-26 and ACR-27 subunit genes as critical molecular determinants of morantel sensitivity. These subunits are co-expressed in the body wall muscle of parasitic nematodes (e.g., Haemonchus contortus, Parascaris equorum) but are absent in free-living species like Caenorhabditis elegans or plant-parasitic nematodes [4]. Heterologous expression in Xenopus laevis oocytes reveals that co-assembly of ACR-26 (α-subunit) and ACR-27 (non-α subunit) forms a functional receptor highly sensitive to morantel (EC₅₀ = 0.1–1 µM). By contrast, homomeric ACR-16 receptors (e.g., in Ascaris suum) show minimal response to morantel, underscoring subunit-dependent selectivity [4] [9]. This subtype specificity explains morantel’s efficacy against gastrointestinal parasites like Ostertagia or Cooperia, while excluding activity against Trichuris spp., which lack these subunits.
Table 2: Subunit Composition and Morantel Sensitivity of Nematode nAChRs
Receptor Subtype | Subunit Composition | Parasitic Nematode Examples | Morantel Sensitivity (EC₅₀) |
---|---|---|---|
Hco/Pequ-ACR-26/27 | ACR-26 + ACR-27 | H. contortus, P. equorum | 0.1–1 µM |
Asu-ACR-16 | ACR-16 homomer | A. suum | >100 µM (low response) |
Levamisole-sensitive | UNC-29/UNC-38/UNC-63 | Oesophagostomum dentatum | >10 µM (weak agonist) |
Morantel-induced paralysis stems from irreversible hypercontraction of nematode body wall muscles. Patch-clamp studies on Ascaris muscle vesicles show that morantel activates nAChRs with integral cation channels, causing prolonged membrane depolarization beyond the threshold for action potentials [2]. This disrupts the phasic contractions required for locomotion and feeding. Unlike levamisole, which shows rapid desensitization, morantel sustains channel opening due to slower dissociation kinetics, leading to depolarizing blockade. Calcium imaging confirms a secondary influx of Ca²⁺ through morantel-activated channels, which triggers intracellular Ca²⁺ release from sarcoplasmic reticulum stores. This synergistic effect exacerbates muscle contraction and depletes ATP reserves, culminating in paralysis [2] [4]. Notably, the hypercontraction is irreversible at therapeutic concentrations (≤200 µg/ml), as observed in larval paralysis assays [6].
Morantel exhibits starkly divergent efficacy against key nematode pathogens due to receptor distribution and pharmacokinetic factors:
Table 3: Comparative Efficacy of Morantel Against Key Nematode Parasites
Parasite | Primary Infection Site | Receptor Subtype Expressed | Efficacy of Morantel |
---|---|---|---|
Ascaris suum | Small intestine | ACR-26/27-like | >95% (adults and larvae) |
Ostertagia ostertagi | Abomasum | ACR-26/27 | 96–98% |
Trichuris suis | Cecum/Colon | ACR-20/ACR-29 | <20% |
Hyostrongylus rubidus | Stomach | Undefined (morantel-sensitive) | >90% |
Table 4: Spectrum of Activity of Tetrahydropyrimidines in Nematodes
Drug | Ascaris suum | Trichuris spp. | Hookworms | Oesophagostomum spp. |
---|---|---|---|---|
Morantel | ++++ | + | ++++ | ++++ |
Pyrantel | ++++ | + | ++++ | +++ |
Oxantel | + | ++++ | ++ | + |
(++++ = >90% efficacy; + = <20% efficacy)
Key: Efficacy data derived from in vivo trials [7] [10] and receptor expression studies [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7